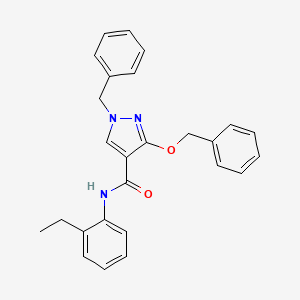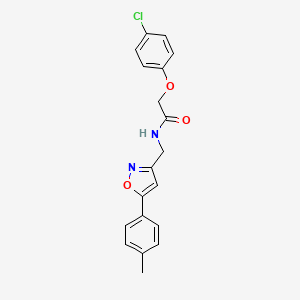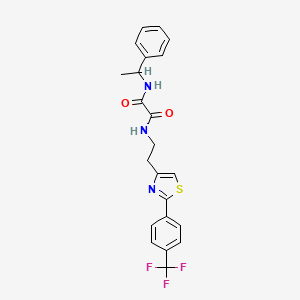![molecular formula C13H12N2O2 B2995472 N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide CAS No. 1710585-38-8](/img/structure/B2995472.png)
N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 1710585-38-8 . It has a molecular weight of 228.25 . The IUPAC name for this compound is N-(2-hydroxybenzyl)isonicotinamide .
Molecular Structure Analysis
The InChI code for “N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide” is 1S/C13H12N2O2/c16-12-4-2-1-3-11(12)9-15-13(17)10-5-7-14-8-6-10/h1-8,16H,9H2,(H,15,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide” is a powder .Aplicaciones Científicas De Investigación
Selective Inhibitors Discovery
The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the significance of pyridine carboxamide derivatives in developing targeted therapies. These compounds, through modification at the pyridine and pyridone positions, demonstrated improved enzyme potency, aqueous solubility, and kinase selectivity. One analogue showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, indicating its potential for cancer therapy (Schroeder et al., 2009).
Antimicrobial Activities
Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides were synthesized and found to possess significant antibacterial and antifungal activities. These compounds demonstrated activity against bacterial and fungal strains with MIC values in the range of 12.5-25µg/mL, showing efficacy comparable or even superior to standard drugs (Zhuravel et al., 2005).
Antidepressant and Nootropic Agents
Research on Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides revealed their antidepressant and nootropic activities. Certain derivatives exhibited high antidepressant activity in the elevated plus maze test and passive avoidance test in mice. This suggests the 2-azetidinone skeleton has potential as a CNS active agent, contributing to the development of potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyridine compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyridine compounds can undergo various chemical reactions, including nitration . The compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function.
Biochemical Pathways
Pyridine compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
Isonicotinamide, a structurally similar compound, is known to be soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane . This suggests that N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide may have similar solubility properties, which could impact its bioavailability.
Propiedades
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-4-2-1-3-11(12)9-15-13(17)10-5-7-14-8-6-10/h1-8,16H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDNYDLVJXXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)

![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)
![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)



![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)